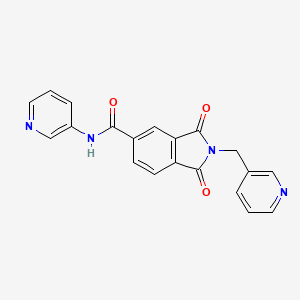
1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C20H14N4O3 and its molecular weight is 358.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a synthetic compound with potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article reviews its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H14N4O3
- Molecular Weight : 358.357 g/mol
- CAS Number : 712333-82-9
The compound features a complex structure that includes a dioxo group and pyridine rings, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent. The following sections summarize key findings from the literature.
Anticancer Properties
- Mechanism of Action : Research indicates that the compound may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- In Vivo Studies : In mouse xenograft models, compounds similar to this compound have shown significant antitumor effects at low doses, suggesting that this class of compounds may be effective in targeting tumors without severe toxicity .
Cytotoxicity Assessment
A study assessing the cytotoxic effects of related compounds demonstrated that while some derivatives exhibited potent activity against cancer cell lines, they also showed varying levels of toxicity towards normal cells. This highlights the importance of structure-activity relationship (SAR) studies to optimize efficacy while minimizing side effects .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
1,3-dioxo-N-pyridin-3-yl-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-18(23-15-4-2-8-22-11-15)14-5-6-16-17(9-14)20(27)24(19(16)26)12-13-3-1-7-21-10-13/h1-11H,12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJALJCKMCDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













